molecular formula C17H22N4O3S B4607584 1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE

1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE

Cat. No.: B4607584
M. Wt: 362.4 g/mol
InChI Key: GUAQSDCPRISQOT-UHFFFAOYSA-N
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Description

1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

The synthesis of 1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route starts with the preparation of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one, which is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the reaction with piperazine to form the desired compound .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-17(12-19(3)18-13)25(23,24)21-10-8-20(9-11-21)16-6-4-15(5-7-16)14(2)22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAQSDCPRISQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE
Reactant of Route 3
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE
Reactant of Route 5
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(4-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE

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